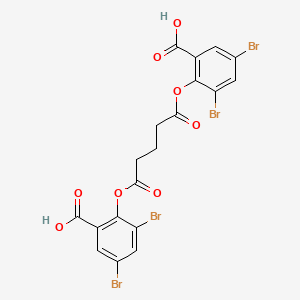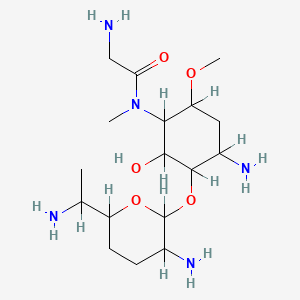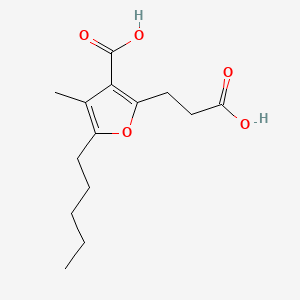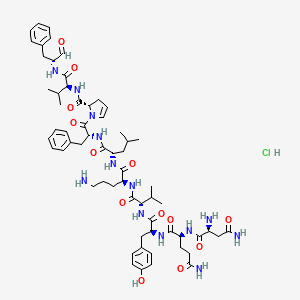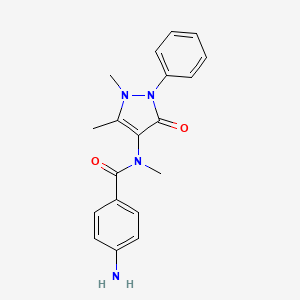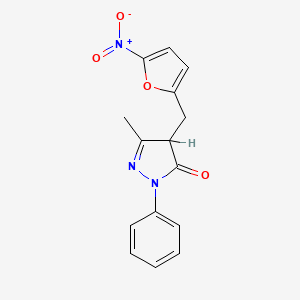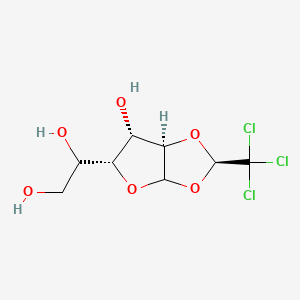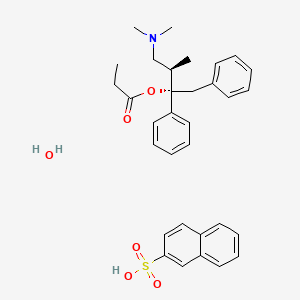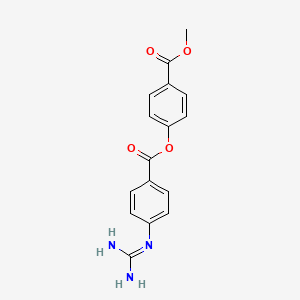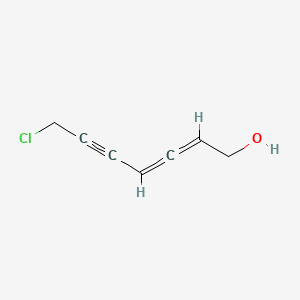![molecular formula C66H84O6 B1201145 4-tert-Butylcalix[6]arene CAS No. 78092-53-2](/img/structure/B1201145.png)
4-tert-Butylcalix[6]arene
Descripción general
Descripción
4-tert-Butylcalix[6]arene (4-tBCA) is a six-membered macrocyclic molecule composed of six phenol units connected by methylene bridges. It is a member of the calixarene family and has been widely studied in the fields of chemistry and materials science for its unique properties. 4-tBCA is a versatile material with potential applications in drug delivery, catalysis, and nanotechnology. It has been studied for its highly specific recognition of anions and its ability to form inclusion complexes with other molecules.
Aplicaciones Científicas De Investigación
Application in Liquid Membranes for Cation Transport : Macrocylic calixarenes like 4-tert-Butylcalix[4]arene, -calix[6]arene, and -calix[8]arene have been studied as cation carriers in liquid membranes, demonstrating selectivity for Cs⁺ over other alkali metal cations. These ligands form neutral complexes with cations and can couple cation transport to the reverse flux of protons, making them promising for membrane applications (Izatt et al., 1983).
Use in Supramolecular Chemistry : 4-tert-Butylcalix[4]arene (4tBC4A) has shown versatility in forming various inclusion compounds typically stabilized through van der Waals interactions. It demonstrates potential for producing customized materials using self-assembly guided by weak forces, offering insights into the structural implications of such forces in the formation of calixarene-based supramolecular frameworks (Brown et al., 2006).
Tribological Properties in Lubricants : 4-tert-Butylcalix[6]arene has been evaluated as a high-performance multifunctional additive for polyol lubricant base oils. Its tribological properties, including friction coefficient and wear scar diameter, as well as its antioxidant and anticorrosion properties, show great promise for industrial applications (Pandey et al., 2020).
Inclusion Host for Organic Compounds : Thiacalixarenes, analogs of p-tert-Butylcalix[4]arene with sulfur bridges, serve as inclusion hosts for some organic compounds, forming crystalline complexes. Their conformational flexibility in solution is greater than the parent calixarene, highlighting their potential in host-guest chemistry (Sone et al., 1997).
Biocompatibility for Drug Delivery : Amphiphilic octopus-shaped macromolecules based on tert-butylcalix[4]arene, consisting of a hydrophobic core and hydrophilic poly(ethylene oxide) chains, exhibit excellent in vitro biocompatibility and self-association in aqueous solutions. These properties make them promising for further evaluation as drug delivery platforms (Momekova et al., 2012).
Mecanismo De Acción
- Primary Targets : 4-tert-Butylcalix6arene primarily interacts with paramagnetic transition metals and lanthanide metals .
- The tetraphenolic lower-rim of p-tert-butylcalix6arene (in the cone conformation) binds to the metal ions.
- These complexes exhibit fascinating structural and magnetic properties .
- Unfortunately, specific biochemical pathways affected by 4-tert-Butylcalix6arene are not well-documented in the literature.
Target of Action
Mode of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
4-tert-Butylcalix6arene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form stable complexes with metal ions, which can enhance or inhibit the activity of metalloenzymes. For instance, 4-tert-Butylcalix6arene can bind to zinc ions, affecting the function of zinc-dependent enzymes. Additionally, its hydrophobic cavity allows it to encapsulate small organic molecules, potentially altering their biochemical activity and stability .
Cellular Effects
The effects of 4-tert-Butylcalix6arene on cellular processes are diverse and depend on the specific cell type and context. It has been observed to influence cell signaling pathways by modulating the availability of signaling molecules. For example, 4-tert-Butylcalix6arene can sequester signaling lipids, thereby affecting pathways such as the phosphoinositide signaling cascade. Furthermore, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-tert-Butylcalix6arene exerts its effects through a combination of binding interactions and structural modifications. It can act as a molecular scaffold, bringing together different biomolecules to facilitate or inhibit their interactions. For example, 4-tert-Butylcalix6arene can bind to enzyme active sites, either blocking substrate access or stabilizing the transition state, thereby modulating enzyme activity. Additionally, it can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
The stability and effects of 4-tert-Butylcalix6arene in laboratory settings can vary over time. It is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over extended periods, 4-tert-Butylcalix6arene may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 4-tert-Butylcalix6arene are dose-dependent. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or stabilizing biomolecules. At higher doses, it can exhibit toxic effects, including disruption of cellular membranes and inhibition of critical biochemical pathways. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-tert-Butylcalix6arene is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modulate metabolic flux by binding to key enzymes, either enhancing or inhibiting their activity. For example, 4-tert-Butylcalix6arene can interact with cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds. Additionally, it can influence metabolite levels by altering enzyme kinetics and substrate availability .
Transport and Distribution
Within cells and tissues, 4-tert-Butylcalix6arene is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular barriers. Additionally, binding proteins can help target 4-tert-Butylcalix6arene to specific tissues or organelles, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-tert-Butylcalix6arene is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-tert-Butylcalix6arene may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence their function. Its localization can also be dynamic, changing in response to cellular signals or environmental conditions .
Propiedades
IUPAC Name |
5,11,17,23,29,35-hexatert-butylheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H84O6/c1-61(2,3)49-25-37-19-39-27-50(62(4,5)6)29-41(56(39)68)21-43-31-52(64(10,11)12)33-45(58(43)70)23-47-35-54(66(16,17)18)36-48(60(47)72)24-46-34-53(65(13,14)15)32-44(59(46)71)22-42-30-51(63(7,8)9)28-40(57(42)69)20-38(26-49)55(37)67/h25-36,67-72H,19-24H2,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYZAXKBKAKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)(C)C)CC7=C(C(=CC(=C7)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H84O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319359 | |
| Record name | 4-tert-Butylcalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78092-53-2 | |
| Record name | tert-Butylcalix[6]arene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78092-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tert-Butylcalix-6-arene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078092532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 78092-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylcalix[6]arene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butylcalix(6)arene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TERT-BUTYLCALIX-6-ARENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9OG173DMY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


